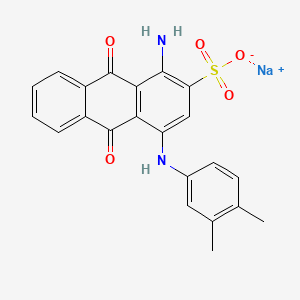
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and dimethylphenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: This can be achieved through the cyclization of suitable precursors under high-temperature conditions.
Sulfonation: The anthracene backbone is then sulfonated using sulfuric acid or oleum to introduce the sulfonic acid group.
Coupling with Dimethylphenylamine: The final step involves coupling the intermediate with 3,4-dimethylphenylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monosodium salt form.
化学反応の分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the anthracene backbone.
科学的研究の応用
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes.
Modulate Receptor Function: By acting as an agonist or antagonist at various receptor sites.
Affect Cellular Pathways: Through its influence on signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
Anthracenesulfonic Acid Derivatives: Compounds with similar anthracene and sulfonic acid structures.
Aminoanthracene Compounds: Molecules with amino groups attached to the anthracene backbone.
Dimethylphenylamine Derivatives: Compounds containing the dimethylphenylamine moiety.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
71550-18-0 |
|---|---|
分子式 |
C22H17N2NaO5S |
分子量 |
444.4 g/mol |
IUPAC名 |
sodium;1-amino-4-(3,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-13(9-12(11)2)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
DNSONUMAVGTZQW-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


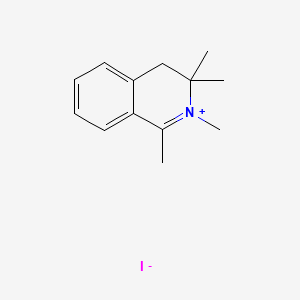

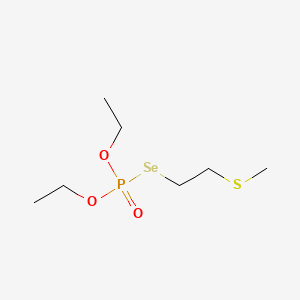
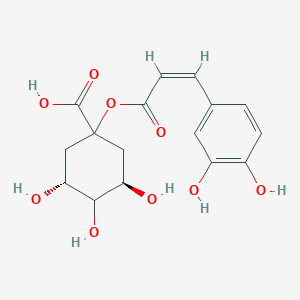
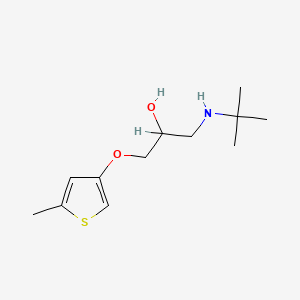
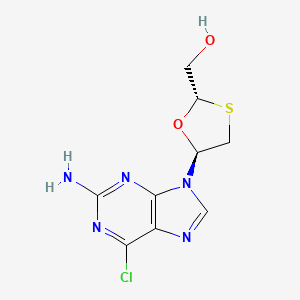

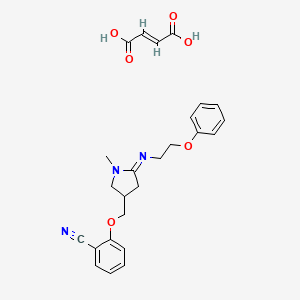
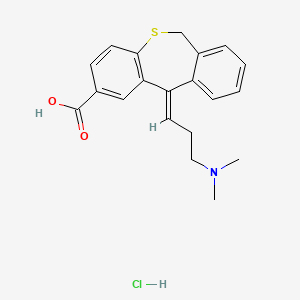
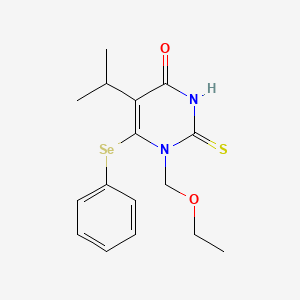

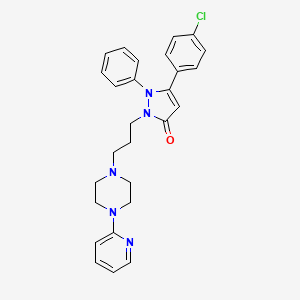
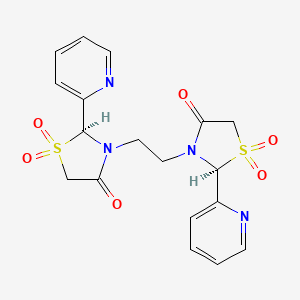
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
